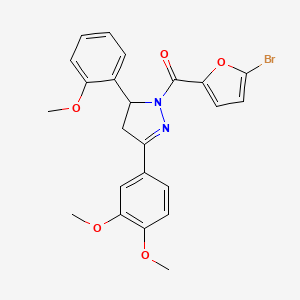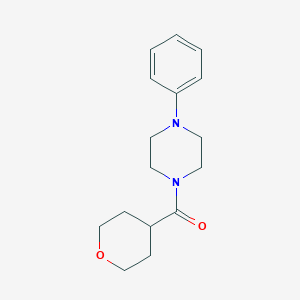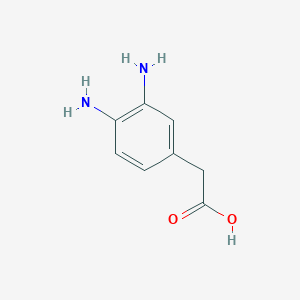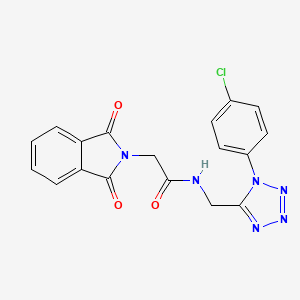![molecular formula C22H22ClN3O5S B2958439 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 500266-91-1](/img/structure/B2958439.png)
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O5S and its molecular weight is 475.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Activities
A study by Abdulla et al. (2014) describes the synthesis of novel pyrazole derivatives with potential anti-inflammatory activities. These compounds were synthesized from benzamides, highlighting a method that could be relevant for synthesizing and investigating the pharmacological activities of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide. The research demonstrates the potential for discovering new therapeutic agents through the chemical modification and investigation of benzamide derivatives (Abdulla et al., 2014).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) investigated the molecular structure and intermolecular interactions of a benzamide compound through X-ray diffraction and DFT calculations. This approach of characterizing molecular structures and understanding how intermolecular interactions influence molecular geometry and properties could be applied to the study of this compound for its potential applications in material science or drug design (Karabulut et al., 2014).
Anti-HIV and Cytotoxic Activities
Research by Khalid et al. (2015) on pyrazolobenzothiazine-based hydrazones demonstrates the potential of related compounds in inhibiting HIV, with specific compounds showing activity at EC50 values <20 µM. This study suggests a framework for assessing the biological activity of complex benzamide derivatives against viral infections and their cytotoxicity, providing a basis for further exploration of this compound in antiviral research (Khalid et al., 2015).
Corrosion Inhibition
Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium. Their methodology for evaluating corrosion inhibition efficiency through electrochemical techniques could be applicable to studying the compound , particularly if its structural features contribute to interaction with metal surfaces. This indicates potential applications in materials science and engineering (Saraswat & Yadav, 2020).
Anticancer Activities
A novel rearrangement reaction study by Koltai et al. (1973) on thiazolin-4-ones could serve as a reference for synthetic strategies and chemical transformations relevant to the synthesis and functional exploration of this compound. Investigating such rearrangements and reactions could uncover new pathways for enhancing the compound's activity or modifying its structure for specific applications (Koltai et al., 1973).
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-3-30-19-9-8-14(10-20(19)31-4-2)22(27)24-21-17-12-32(28,29)13-18(17)25-26(21)16-7-5-6-15(23)11-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEUAYPLUDNOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)
![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)



![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)



![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
